N-Methyl Amisulpride-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl Amisulpride-d3 is a deuterated form of N-Methyl Amisulpride, a derivative of Amisulpride. Amisulpride is a benzamide derivative and a selective dopamine D2 and D3 receptor antagonist. It is primarily used in the treatment of schizophrenia and other psychiatric disorders. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound due to its enhanced stability and distinct mass spectrometric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Amisulpride-d3 involves the deuteration of the methyl group in N-Methyl Amisulpride. This can be achieved through a series of chemical reactions, including:
Deuteration Reaction: The methyl group in N-Methyl Amisulpride is replaced with a deuterium atom using deuterated reagents such as deuterated methyl iodide (CD3I) in the presence of a base like potassium carbonate (K2CO3).
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain this compound with high purity
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of deuterated reagents are used to achieve the desired deuteration.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Scale-Up: The process is scaled up using industrial reactors and purification systems to produce this compound in bulk
Chemical Reactions Analysis
Types of Reactions: N-Methyl Amisulpride-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or other derivatives.
Scientific Research Applications
N-Methyl Amisulpride-d3 is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Amisulpride.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Amisulpride.
Mass Spectrometry: Utilized as an internal standard in mass spectrometric analysis due to its distinct mass
Biological Research: Investigated for its effects on dopamine receptors and its potential therapeutic applications in psychiatric disorders
Mechanism of Action
N-Methyl Amisulpride-d3 exerts its effects by selectively antagonizing dopamine D2 and D3 receptors. This action helps in modulating dopaminergic neurotransmission in the brain, which is crucial in the treatment of schizophrenia and other psychiatric disorders. The compound primarily acts in the limbic system, reducing dopaminergic overactivity and alleviating symptoms of psychosis .
Comparison with Similar Compounds
Amisulpride: The parent compound, used in the treatment of schizophrenia.
Sulpiride: Another benzamide derivative with similar dopaminergic activity.
Aripiprazole: A partial dopamine agonist with antipsychotic properties
Uniqueness: N-Methyl Amisulpride-d3 is unique due to its deuterated methyl group, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, offering insights that are not easily obtainable with non-deuterated compounds .
Properties
CAS No. |
1794945-81-5 |
---|---|
Molecular Formula |
C18H29N3O4S |
Molecular Weight |
386.525 |
IUPAC Name |
4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-N-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C18H29N3O4S/c1-5-21-9-7-8-13(21)12-20(3)18(22)14-10-17(26(23,24)6-2)15(19)11-16(14)25-4/h10-11,13H,5-9,12,19H2,1-4H3/i3D3 |
InChI Key |
PMLIJXXZFCRLES-HPRDVNIFSA-N |
SMILES |
CCN1CCCC1CN(C)C(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC |
Synonyms |
4-Amino-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxy-N-(methyl-d3)benzamide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.